![molecular formula C7H11ClN2O B1383281 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1523572-01-1](/img/structure/B1383281.png)
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Overview
Description
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a pyridinone ring, and it is often used in research and development due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminomethylpyridine as the starting material.
Methylation: The pyridine ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Hydrolysis: The resulting compound is then hydrolyzed to form the dihydropyridin-2-one structure.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and controlled conditions to ensure consistency and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyridinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can produce amines or other reduced derivatives.
Substitution Products: Substitution reactions can yield compounds with different functional groups attached to the pyridinone ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Agents
Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used to treat hypertension. AMMP may exhibit similar properties due to its structural analogies with established antihypertensive agents like amlodipine and nifedipine. Studies suggest that modifications in the dihydropyridine structure can lead to enhanced selectivity and potency against calcium channels .
2. Neuroprotective Effects
Recent research indicates that compounds similar to AMMP may possess neuroprotective effects. They can potentially inhibit neuronal apoptosis and promote cell survival under stress conditions. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anticancer Properties
There is growing interest in the use of dihydropyridine derivatives as anticancer agents. Preliminary studies suggest that AMMP could inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways . Further investigation into its mechanism of action is warranted.
Case Studies
Synthesis and Availability
AMMP can be synthesized through various chemical pathways involving the reaction of substituted pyridines with appropriate amines under controlled conditions. The availability of this compound through commercial suppliers facilitates its use in research laboratories .
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(Aminomethyl)piperidine: This compound has a similar structure but differs in the ring system.
4-Aminomethylbenzoic acid: Another compound with an aminomethyl group, but with a different core structure.
Uniqueness: 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific pyridinone ring structure, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, also known by its CAS number 1523572-01-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 174.63 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities primarily through its interactions with various molecular targets:
- Antioxidant Activity :
- Antibacterial Properties :
- Neuroprotective Effects :
Case Study 1: Nrf2 Activation
A study examined the binding affinity of various compounds to the Keap1 protein, revealing that certain derivatives of dihydropyridinones, including this compound, effectively inhibit the Keap1-Nrf2 interaction with a binding constant (K) in the low micromolar range. This inhibition leads to increased Nrf2 activity and enhanced expression of antioxidant enzymes in cellular models .
Case Study 2: Antibacterial Activity
Research focusing on the antibacterial potential of pyridinone derivatives highlighted that compounds similar to this compound showed promising activity against Gram-positive bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis and protein translation processes .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
4-(aminomethyl)-1-methylpyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUVFYUPVJVGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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